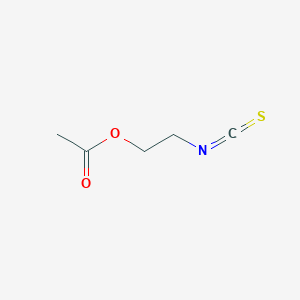

2-isothiocyanatoethyl acetate

Description

2-Isothiocyanatoethyl acetate (IUPAC: methyl 2-isothiocyanatoacetate) is an organic compound featuring an isothiocyanate (-N=C=S) group attached to an ethyl acetate backbone. It is commonly utilized as an intermediate in pharmaceutical and chemical synthesis due to its reactive isothiocyanate moiety, which facilitates conjugation with amines, thiols, or hydroxyl groups in target molecules . Key synonyms include methyl isothiocyanatoacetate and isothiocyanatoacetic acid methyl ester.

Properties

Molecular Formula |

C5H7NO2S |

|---|---|

Molecular Weight |

145.18 g/mol |

IUPAC Name |

2-isothiocyanatoethyl acetate |

InChI |

InChI=1S/C5H7NO2S/c1-5(7)8-3-2-6-4-9/h2-3H2,1H3 |

InChI Key |

HOZDLDJFXUVQDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-isothiocyanatoethyl acetate can be synthesized through several methods. One common approach involves the reaction of 2-acetoxyethylamine with thiophosgene or its derivatives under controlled conditions. Another method includes the use of carbon disulfide and primary amines to form dithiocarbamate intermediates, which are then desulfurized to yield the desired isothiocyanate .

Industrial Production Methods: Industrial production of 2-acetoxyethyl isothiocyanate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of amine bases and benign solvents like γ-butyrolactone under moderate heating (40°C) has been reported to enhance the sustainability and efficiency of the process .

Chemical Reactions Analysis

Method 2: Acetyl Chloride-Mediated Decomposition

-

Procedure : Dithiocarbamate intermediates (from CS and amines) react with acetyl chloride to form isothiocyanates .

Reactivity and Functionalization

The isothiocyanate (-NCS) group undergoes nucleophilic additions and cyclizations:

Reaction with Amines

Cyclization Reactions

Hydrolysis and Rearrangement

Table 1: Reaction Conditions for Isothiocyanate Derivatives

| Entry | Substrate | Reagent/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Ethyl 2-aminoacetate | Thiophosgene/NaCO | 94 | |

| 2 | Dithiocarbamate | Acetyl chloride | 72–94 | |

| 3 | β-Aminonaphthalene | CuI/KPO/BrCFCONa | 61–87 |

Table 2: Biological Activity of Analogues

| Compound | Modification | IC (μM) | Target |

|---|---|---|---|

| 20g | Thiazole amide | 0.10 | PI3K-C2α |

| 24i | 4-Hydroxyphenyl | 0.21 | PI3K-C2α |

| 24l | Trifluoromethyl | 3.90 | PI3K-C2α |

Mechanistic Insights

-

Thiocarbonyl Fluoride Pathway : CuI facilitates the generation of thiocarbonyl fluoride (FC=S) from BrCFCONa, which reacts with amines to form isothiocyanates .

-

Electrophilic Activation : Acetyl chloride promotes decomposition of dithiocarbamates by acting as an electrophilic scavenger .

Challenges and Limitations

Scientific Research Applications

2-isothiocyanatoethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetoxyethyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and modulation of cellular pathways. Key molecular targets include cytochrome P450 enzymes, nuclear factor erythroid 2–related factor 2 (Nrf2), and nuclear factor kappa B (NF-κB) .

Comparison with Similar Compounds

Phenethyl Isothiocyanate (PEITC)

Structure : PEITC (IUPAC: (2-isothiocyanatoethyl)benzene) replaces the ethyl acetate group with a benzene ring, resulting in an aromatic isothiocyanate compound .

Applications :

- Biomedical Research : PEITC induces apoptosis in cancer cells by modulating the Bcl-2 family of proteins. It promotes cytochrome c release from mitochondria, activating caspase-9 and downstream apoptotic pathways .

- Comparison: Unlike 2-isothiocyanatoethyl acetate, PEITC’s aromatic structure enhances lipid solubility, improving cellular uptake. However, both compounds share reactivity via the isothiocyanate group.

1-(2-Isothiocyanatoethyl)-1H-pyrrole-2,5-dione in Silicon Quantum Dots (SiQDs)

Structure : This compound integrates a pyrrole-dione ring and an isothiocyanate-terminated ethyl chain, enabling covalent bonding with biomolecules like bovine serum albumin (BSA) .

Applications :

- Nanotechnology: Used to functionalize SiQDs for biomedical imaging and targeted drug delivery. The isothiocyanate group binds amine residues in proteins, enhancing nanoparticle stability . Comparison: While 2-isothiocyanatoethyl acetate lacks a pyrrole-dione moiety, both compounds exploit isothiocyanate reactivity for bioconjugation. The SiQD derivative’s complexity suits advanced material science applications.

Methyl 2-Thienyl Acetate

Structure : A thiophene-based ester (C7H8O2S) lacking an isothiocyanate group .

Applications :

- Industrial Use : Likely employed in organic synthesis or flavoring agents. Safety data emphasize handling precautions (e.g., skin/eye irritation risks) .

Comparison : Unlike 2-isothiocyanatoethyl acetate, this compound’s thienyl group and ester functionality limit its utility in biochemical conjugation but enhance stability in industrial settings.

Organophosphorus Compounds (e.g., Cyclohexylmethyl S-2-isopropylmethylaminoethyl Isopropylphosphonothiolate)

Structure: These compounds feature phosphonothioate groups and complex alkylamino chains . Applications:

- Chemical Weapons/Agriculture: Some derivatives are neurotoxic agents or pesticides due to acetylcholinesterase inhibition . Comparison: The phosphonothioate group contrasts with the isothiocyanate’s reactivity, making these compounds more toxic but less versatile in controlled biochemical reactions.

Data Table: Comparative Analysis

Q & A

Q. What are the recommended safety protocols for handling 2-isothiocyanatoethyl acetate in laboratory settings?

- Methodological Answer : Safety protocols should prioritize minimizing exposure and contamination. Key measures include:

- Using fume hoods and personal protective equipment (PPE) such as nitrile gloves and chemical-resistant lab coats .

- Avoiding contact with eyes, skin, or clothing; immediate washing with soap and water if exposure occurs .

- Storing the compound in airtight containers away from oxidizing agents and heat sources.

- Emergency procedures: For inhalation, move to fresh air and seek medical attention; for ingestion, rinse the mouth but do not induce vomiting .

Q. What spectroscopic methods are most effective for characterizing the purity and structure of 2-isothiocyanatoethyl acetate?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

- FT-IR Spectroscopy : Identifies functional groups (e.g., isothiocyanate C=N stretching at ~2050–2150 cm⁻¹ and ester C=O at ~1740 cm⁻¹) .

- NMR Spectroscopy : <sup>1</sup>H NMR can resolve the ethyl acetate moiety (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2O), while <sup>13</sup>C NMR confirms the isothiocyanate group (C=S at ~120–130 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, cross-referenced with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 2-isothiocyanatoethyl acetate with high yield and minimal byproducts?

- Methodological Answer : Optimization requires systematic parameter testing:

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to avoid nucleophilic interference.

- Temperature Control : Maintain 0–5°C during thiourea intermediate formation to suppress side reactions (e.g., hydrolysis) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or bases (e.g., triethylamine) to accelerate isothiocyanate formation.

- Byproduct Analysis : Monitor via TLC or HPLC to identify impurities and adjust stoichiometry (e.g., excess CS2 for complete conversion) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations of 2-isothiocyanatoethyl acetate's reactivity?

- Methodological Answer : Address discrepancies through iterative validation:

- Re-evaluate Computational Models : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental thermodynamics (e.g., Gibbs free energy of hydrolysis) .

- Control Experiments : Isolate variables (e.g., moisture levels, trace catalysts) that may influence reactivity unaccounted for in simulations.

- Cross-Validation : Compare results with analogous compounds (e.g., ethyl isothiocyanate) to identify systemic errors .

- Longitudinal Studies : Track reactivity over time to distinguish transient vs. stable intermediates, as done in multi-wave panel analyses .

Q. How should researchers design experiments to assess the stability of 2-isothiocyanatoethyl acetate under varying environmental conditions?

- Methodological Answer : Use accelerated degradation studies with controlled variables:

- Temperature Gradients : Test stability at 25°C (ambient), 40°C (accelerated), and 60°C (stress) using sealed vials .

- pH Sensitivity : Expose the compound to buffers (pH 3–10) and analyze decomposition via UV-Vis or LC-MS .

- Light Exposure : Conduct photostability tests under UV (254 nm) and visible light, comparing dark-stored controls .

- Data Presentation : Tabulate degradation rates (half-life, t1/2) and use Arrhenius plots to predict shelf life .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.